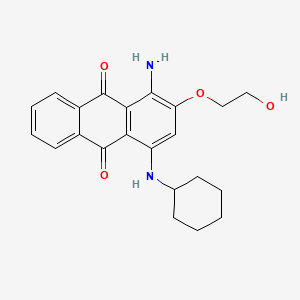
9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-(2-hydroxyethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-(2-hydroxyethoxy)- is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound features functional groups that may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-(2-hydroxyethoxy)- typically involves multi-step organic reactions. A common approach might include:
Nitration and Reduction: Starting with anthracene, nitration followed by reduction can introduce amino groups.
Cyclohexylamine Addition:
Ethoxylation: The hydroxyethoxy group can be introduced via ethoxylation reactions under basic conditions.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction can lead to the formation of hydroquinones.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the amino or hydroxyethoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products depend on the specific reactions but may include various substituted anthraquinones, hydroquinones, and other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Dye Synthesis: Used as intermediates in the synthesis of dyes and pigments.
Catalysis: Potential use as catalysts or catalyst supports in organic reactions.
Biology
Antimicrobial Agents: Some anthraquinone derivatives exhibit antimicrobial properties.
Anticancer Research: Investigated for potential anticancer activity due to their ability to intercalate DNA.
Medicine
Pharmaceuticals: Potential use in drug development for various therapeutic applications.
Industry
Material Science: Used in the development of advanced materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-(2-hydroxyethoxy)- depends on its specific application. In biological systems, it may interact with cellular components such as DNA, proteins, or enzymes, leading to various biological effects. The molecular targets and pathways involved can include:
DNA Intercalation: Binding to DNA and disrupting its function.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diaminoanthraquinone: Known for its use in dye synthesis.
2-Ethoxyanthraquinone: Used in the production of dyes and pigments.
Cyclohexylamine Derivatives: Various derivatives used in pharmaceuticals and industrial applications.
Uniqueness
The unique combination of amino, cyclohexylamino, and hydroxyethoxy groups in 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-(2-hydroxyethoxy)- imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
25061-50-1 |
|---|---|
Molekularformel |
C22H24N2O4 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
1-amino-4-(cyclohexylamino)-2-(2-hydroxyethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H24N2O4/c23-20-17(28-11-10-25)12-16(24-13-6-2-1-3-7-13)18-19(20)22(27)15-9-5-4-8-14(15)21(18)26/h4-5,8-9,12-13,24-25H,1-3,6-7,10-11,23H2 |
InChI-Schlüssel |
YOHDUQBXKPGDFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3'-Methyl-[2,2'-bithiophene]-3-carboxylic acid](/img/structure/B13129050.png)
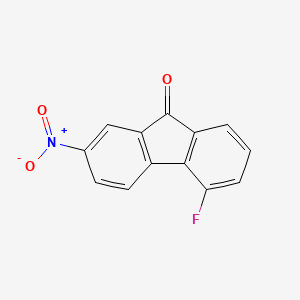

![3-Iodobenzo[d]isoxazol-5-amine](/img/structure/B13129069.png)

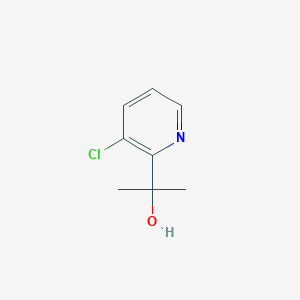
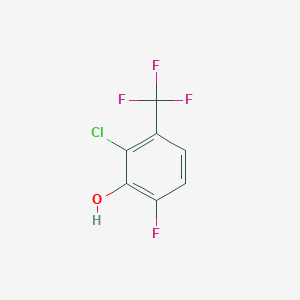
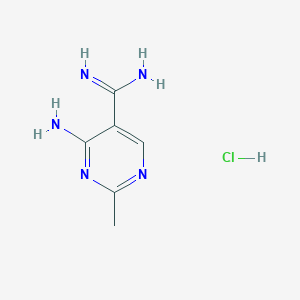
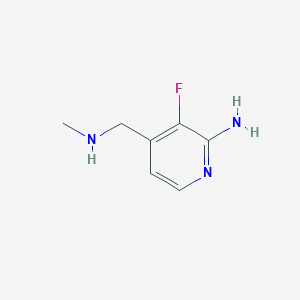
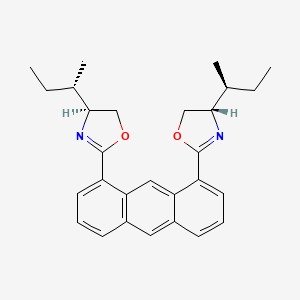
![Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper](/img/structure/B13129098.png)
